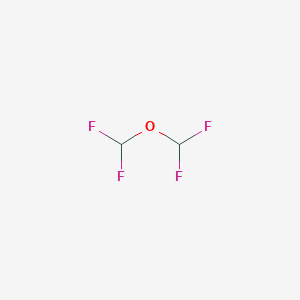

1,1,3,3-TETRAFLUORODIMETHYL ETHER

Description

Contextualization within Fluorinated Ether Chemistry

Fluorinated ethers, a class of organic compounds where one or more hydrogen atoms in an ether molecule are replaced by fluorine, exhibit unique properties that make them valuable in various scientific and technological fields. The introduction of fluorine atoms can significantly alter the physical and chemical characteristics of the parent ether, leading to enhanced thermal stability, and modified lipophilicity and electronic properties. nih.gov These properties have led to their application in areas such as medicinal chemistry and materials science. nih.govresearchgate.net

1,1,3,3-Tetrafluorodimethyl ether is a specific example of a hydrofluoroether (HFE). Unlike perfluoroethers, where all hydrogens are replaced by fluorine, HFEs contain both fluorine and hydrogen atoms. This structural feature imparts a different balance of properties, influencing their reactivity and interaction with other molecules. The study of this compound contributes to the broader understanding of structure-property relationships within the diverse family of fluorinated ethers.

Overview of Key Research Areas and Methodologies

Research into this compound primarily revolves around its synthesis and characterization. Understanding the methods to efficiently synthesize this compound is a key research focus. General methods for the synthesis of fluorinated ethers, such as the Williamson ether synthesis, involve the reaction of an alkoxide with an alkyl halide. libretexts.orgutahtech.edu For fluorinated ethers, this can involve the use of fluorinated alcohols or fluorinated alkylating agents. nih.gov

The characterization of this compound relies on a suite of analytical techniques to confirm its structure and purity. These methodologies are crucial for verifying the outcome of synthetic procedures and for understanding the compound's fundamental properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the following table.

| Property | Value |

| Molecular Formula | C₂H₂F₄O |

| Molecular Weight | 118.0303 g/mol |

| Boiling Point | 4.7 °C |

| Melting Point | -107 °C |

| CAS Number | 1691-17-4 |

| Data sourced from the NIST Chemistry WebBook and ChemicalBook. nist.govchemicalbook.com |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For this compound, mass spectrometry provides key information about its molecular weight and fragmentation pattern.

Mass Spectrometry: The mass spectrum of a compound offers insights into its molecular structure by analyzing the mass-to-charge ratio of its ions. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound. nist.gov

While detailed, publicly available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data specifically for this compound are not readily found in the searched literature, general principles of ether spectroscopy can be applied for predictive purposes.

¹H NMR Spectroscopy: In ethers, protons on carbons adjacent to the oxygen atom typically exhibit a downfield shift to the region of 3.4-4.5 ppm. libretexts.orglibretexts.orgopenstax.org

¹³C NMR Spectroscopy: The carbon atoms bonded to the ether oxygen are also deshielded and typically appear in the 50-80 ppm range in the ¹³C NMR spectrum. libretexts.org

Infrared Spectroscopy: Ethers characteristically show a strong C-O stretching absorption in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹. libretexts.orglibretexts.orgopenstax.org

Research Methodologies

Gas Chromatography (GC): Gas chromatography is a fundamental technique for separating and analyzing volatile compounds. In the context of fluorinated ethers, GC can be used to determine the purity of a sample and to analyze reaction mixtures. For the analysis of the related compound, dimethyl ether, methods have been developed using both thermal conductivity detectors (TCD) and flame ionization detectors (FID). nih.govnih.gov Similar methodologies could be adapted for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

difluoromethoxy(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGMLSHRBHNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073271 | |

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-17-4 | |

| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, oxybis(difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,3,3 Tetrafluorodimethyl Ether

Direct Fluorination Processes

Direct fluorination involves the reaction of a hydrocarbon substrate with elemental fluorine, typically diluted with an inert gas to manage the high reactivity. For the synthesis of 1,1,3,3-Tetrafluorodimethyl ether, the aerosol technique is a key method.

Aerosol direct fluorination is a specialized technique where the hydrocarbon substrate, in this case, dimethyl ether, is introduced as an aerosol into a stream of fluorine gas. This method offers a continuous process for producing fluorocarbons from hydrocarbons with efficient fluorine utilization and helps to minimize fragmentation of the starting molecule. dtic.mil

In the synthesis of this compound, dimethyl ether is subjected to aerosol direct fluorination. nist.gov Research conducted at the National Institute of Standards and Technology (NIST) has demonstrated that this method can be used to produce tetrafluorodimethyl ether (E-134). nist.gov The process involves careful handling of the highly reactive elemental fluorine and precise control over reaction conditions to yield the target compound. nist.gov

| Starting Material | Fluorinating Agent | Method | Key Process Feature | Product |

|---|---|---|---|---|

| Dimethyl Ether (CH₃OCH₃) | Elemental Fluorine (F₂) | Aerosol Direct Fluorination | Reaction carried out without photochemical activation. | This compound (HCF₂OCHF₂) |

The outcome of the direct fluorination of dimethyl ether is highly sensitive to the reaction parameters. The most critical of these is the molar ratio of fluorine to the ether. Careful control of this ratio is essential to obtain this compound as the desired product. nist.gov

An insufficient amount of fluorine will result in a mixture of less-fluorinated ethers, while a large excess will lead to the formation of more highly fluorinated species, such as pentafluorodimethyl ether (CHF₂OCF₃) or perfluorodimethyl ether (CF₃OCF₃). nist.gov The NIST research highlights that synthesizing the tetrafluoro-derivative specifically requires this meticulous control, distinguishing it from processes aimed at perfluorination where a large excess of fluorine is typically used. nist.govgoogle.com The reaction is also conducted without the activation of the photochemical stage of the reactor, which is another key parameter to control the extent of the fluorination. nist.gov

Historical and Emerging Synthetic Approaches for Fluorinated Ethers

While aerosol direct fluorination is a documented method for this compound, other synthetic strategies for fluorinated ethers have been developed over time. These methods, while not all explicitly applied to this compound, represent important historical and emerging approaches in fluorine chemistry.

One alternative pathway involves a two-step process: chlorination followed by fluoride-for-chloride exchange. For instance, methyl difluoromethyl ether (CF₂HOCH₃) can be chlorinated to produce compounds like CF₂HOCHCl₂, which can then be fluorinated using a fluorine source such as anhydrous hydrogen fluoride (B91410) (HF) to yield fluorinated dimethyl ethers. google.com

Another historical approach to synthesizing certain fluorinated ethers involves the reaction of formaldehyde (B43269) with hydrogen fluoride. This method has been used to prepare bis(fluoromethyl) ether. google.com The interaction of fluoroolefins and alcohols with formaldehyde also represents a pathway to fluorinated ethers. fluorine1.ru

The Williamson ether synthesis, a classic method in organic chemistry, has also been adapted for fluorinated compounds, typically involving the reaction of a fluorinated alcohol with an alkyl halide. fluorine1.ru Furthermore, electrochemical fluorination (ECF) is another established technique for producing perfluorinated compounds, though controlling it to achieve partial fluorination can be challenging. fluorine1.ru

| Method | Description | Example Reactants/Products | Reference |

|---|---|---|---|

| Chlorination-Fluorination | Involves chlorinating an ether followed by exchanging chlorine atoms with fluorine. | CF₂HOCH₃ → CF₂HOCHCl₂ → CF₂HOCFCl₂ | google.com |

| Formaldehyde-HF Reaction | Contacting formaldehyde with hydrogen fluoride to produce fluorinated ethers. | Formaldehyde + HF → Bis(fluoromethyl) ether | google.com |

| Williamson Ether Synthesis (adapted) | Reaction of a fluorinated alcoholate with an alkyl halide. | Fluorinated Alcohol + Alkyl Halide → Fluorinated Ether | fluorine1.ru |

| Electrochemical Fluorination (ECF) | An electrochemical process to replace hydrogen with fluorine, typically leading to perfluorination. | Hydrocarbon Ether → Perfluorinated Ether | fluorine1.ru |

Spectroscopic Characterization of 1,1,3,3 Tetrafluorodimethyl Ether and Derived Ionic Species

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy has emerged as a powerful tool for probing the structure and reactivity of ions in the gas phase. This technique involves the resonant absorption of multiple infrared photons by an ion, leading to its dissociation. By monitoring the fragmentation pattern as a function of the infrared wavelength, a vibrational spectrum of the ion can be constructed.

IRMPD spectroscopy, in conjunction with FT-ICR mass spectrometry and computational chemistry, serves as a critical probe for elucidating the mechanisms of ion-molecule reactions. nih.govmaine.edu A notable example is the reaction between 1,1,3,3-tetrafluorodimethyl ether and water, which leads to the efficient formation of the proton-bound dimer of water (H₅O₂⁺). nih.govresearchgate.net

The reaction sequence begins with the formation of the CF₂H-O=CHF⁺ ion (m/z 99) from this compound. nih.gov Evidence from IRMPD studies supports a dominant mechanistic pathway where this ion reacts with water. nih.govresearchgate.net This highlights the capability of IRMPD to distinguish between potential reaction pathways and provide experimental validation for theoretical models. researchgate.net

A key application of IRMPD spectroscopy is the structural determination of transient ionic species that are difficult to study by other means. researchgate.net In the reaction of this compound, the structures of key intermediates, such as the ions with mass-to-charge ratios (m/z) of 99 and 69, have been successfully elucidated. nih.gov

Ion of m/z 99: The IRMPD spectrum of the m/z 99 ion, formed upon electron impact ionization of this compound, was compared with the calculated spectra of several possible isomers. researchgate.net The excellent agreement between the experimental spectrum and the calculated spectrum for difluoromethylated formyl fluoride (B91410) (CF₂H-O=CHF⁺) confirmed its structure. researchgate.netacs.org This finding was crucial in understanding the subsequent reaction steps. researchgate.net

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometry is a high-resolution mass analysis technique that allows for the trapping and manipulation of ions for extended periods. mpg.de This capability is invaluable for studying the dynamics of gas-phase ion-molecule reactions.

The gas-phase ion-molecule reactions of this compound with water have been extensively studied using FT-ICR mass spectrometry. nih.govacs.orgacs.org This technique allows for the isolation of specific ions and the observation of their reactions over time, providing detailed kinetic and mechanistic information. nih.govmaine.eduacs.org

The reaction sequence leading to the formation of the proton-bound water dimer (H₅O₂⁺) was elucidated through a series of experiments. The primary reaction channel involves the nucleophilic attack of a water molecule on the m/z 99 ion (CF₂H-O=CHF⁺). nih.govacs.org This results in the loss of formyl fluoride and the formation of protonated difluoromethanol (B8680546) (m/z 69). nih.gov

Subsequent reactions involve the association of a second water molecule with protonated difluoromethanol. This intermediate then undergoes a 1,4-elimination to release hydrogen fluoride, yielding the proton-bound dimer of water and formyl fluoride (m/z 67). nih.govresearchgate.net Finally, the association of a third water molecule leads to the elimination of formyl fluoride and the production of H₅O₂⁺ (m/z 37). nih.govresearchgate.net

Application of Other Vibrational Spectroscopies (e.g., General Infrared Spectroscopy)

While IRMPD is a specialized technique for gas-phase ions, general infrared (IR) and Raman spectroscopy also provide valuable information about the vibrational modes of this compound and related compounds. core.ac.ukpsu.edu These techniques can be used to study the molecule in different phases (gas, liquid, or solid) and in solution.

Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict and interpret the vibrational spectra. nih.gov For instance, ab initio quantum mechanics calculations have been used to predict the vibrational spectra of related compounds and understand the relationship between the molecular structure and the observed vibrational bands. nih.gov

Below is a data table summarizing the key ionic species and their characterization in the study of this compound.

| m/z | Proposed Structure | Experimental Technique(s) | Key Finding |

| 99 | Difluoromethylated formyl fluoride (CF₂H-O=CHF⁺) | IRMPD, FT-ICR, Ab initio calculations | Structure confirmed by comparison of experimental and calculated IR spectra. researchgate.netacs.org |

| 69 | Protonated difluoromethanol | IRMPD, FT-ICR, Ab initio calculations | Identified as the product of the reaction between the m/z 99 ion and water. nih.govresearchgate.net |

| 67 | Proton-bound dimer of water and formyl fluoride | FT-ICR, Ab initio calculations | Intermediate formed after the addition of a second water molecule and elimination of HF. nih.govresearchgate.net |

| 37 | Proton-bound dimer of water (H₅O₂⁺) | FT-ICR, Ab initio calculations | Final product of the reaction sequence involving three water molecules. nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 1,1,3,3 Tetrafluorodimethyl Ether

Gas-Phase Ion-Molecule Reactions with Small Molecules

The gas-phase ion-molecule reactions of 1,1,3,3-tetrafluorodimethyl ether, particularly with water, have been a subject of detailed investigation using advanced techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry and infrared multiphoton dissociation (IRMPD) spectroscopy. nih.govresearchgate.netacs.org These studies provide significant insights into the reaction mechanisms and the formation of key ionic species.

In the gas phase, the reaction between this compound and water is initiated by proton transfer. acs.orgmasterorganicchemistry.commaine.edu When water is introduced into a system containing ionized this compound, a complex series of reactions ensues. cdnsciencepub.com The initial protonation of the ether can lead to the formation of various fragment ions, which then react with water molecules. acs.orgacs.org This process is a key step in the subsequent formation of more complex ionic species. masterorganicchemistry.comcdnsciencepub.com

The interaction is not a simple acid-base reaction but involves a cascade of events. researchgate.netacs.org The presence of water dramatically alters the ion chemistry of the fluorinated ether, leading to a rich and varied set of reactions. cdnsciencepub.com

A significant outcome of the gas-phase reaction between this compound and water is the efficient bimolecular production of the proton-bound water dimer, H₅O₂⁺, also known as the Zundel cation. nih.govresearchgate.netacs.orgescholarship.org This species is a fundamental cluster in the study of proton hydration. acs.orgresearchgate.netacs.org The formation of H₅O₂⁺ in this reaction system has been confirmed through a combination of ICR double resonance and deuterium (B1214612) labeling experiments. cdnsciencepub.com

The structure and vibrational spectra of H₅O₂⁺ have been extensively studied, both experimentally and theoretically. acs.orgresearchgate.net It is characterized by a short, strong, low-barrier hydrogen bond, where the proton is shared between two water molecules. escholarship.org The formation of H₅O₂⁺ from the reaction of this compound and water provides a valuable method for generating this important ion in the gas phase for further spectroscopic and reactivity studies. nih.govacs.org

Experimental and computational studies have elucidated the dominant mechanistic pathways in the reaction of this compound with water. nih.govresearchgate.netacs.org A key intermediate ion formed is CF₂H-O=CHF⁺, which has a mass-to-charge ratio (m/z) of 99. nih.govacs.orgacs.org This ion plays a central role in the subsequent reaction cascade. nih.govresearchgate.net

The reaction of the CF₂H-O=CHF⁺ ion with a water molecule proceeds via nucleophilic attack. researchgate.netacs.org This leads to the formation of another crucial intermediate, protonated difluoromethanol (B8680546) (CH₂F₂OH⁺), with an m/z of 69, and the elimination of formyl fluoride (B91410) (HC(O)F). nih.govacs.org The structures of these intermediate ions have been confirmed by comparing their experimental IRMPD spectra with theoretical spectra calculated for various possible isomers. nih.govresearchgate.net

Two primary mechanistic pathways have been identified for the formation of the proton-bound water dimer, H₅O₂⁺. cdnsciencepub.com One pathway involves the reaction of H₃O⁺ with this compound, while the other, more dominant pathway, proceeds through the reaction of the CF₂H-O=CHF⁺ intermediate with water. cdnsciencepub.com

Following the initial formation of intermediate ions, a series of nucleophilic attack and elimination reactions drive the system towards the final products. researchgate.netacs.org The primary channel involves the nucleophilic attack of a water molecule on the CF₂H-O=CHF⁺ ion (m/z 99). nih.govacs.org This step results in the loss of a neutral formyl fluoride molecule and the formation of protonated difluoromethanol (m/z 69). nih.govresearchgate.netacs.org

Table 1: Key Ionic Species and Reactions in the Gas-Phase Reaction of this compound with Water nih.govresearchgate.netacs.orgcdnsciencepub.comacs.org

| m/z | Ionic Species | Formation/Reaction Pathway |

| 99 | CF₂H-O=CHF⁺ | Formed from the ionization of this compound. |

| 69 | Protonated Difluoromethanol (CH₂F₂OH⁺) | Formed by nucleophilic attack of H₂O on CF₂H-O=CHF⁺ with loss of formyl fluoride. |

| 67 | Proton-bound dimer of water and formyl fluoride | Formed by the association of a second H₂O molecule with protonated difluoromethanol, followed by HF elimination. |

| 37 | Proton-bound water dimer (H₅O₂⁺) | Formed by the association of a third H₂O molecule and subsequent elimination of formyl fluoride. |

Reactivity in Halogenation Reactions (Contextual within Fluorinated Ethers)

Fluorinated ethers, as a class of compounds, exhibit distinct reactivity in halogenation reactions. nist.gov While elemental bromine is generally not reactive enough to substitute these ethers without causing decomposition, more reactive interhalogen compounds like bromine chloride can be used. nist.gov The synthesis of brominated fluorinated ethers often involves the pre-irradiation of a halogen mixture to form the interhalogen, followed by its reaction with the fluorinated ether. nist.gov

The reactivity of fluorinated ethers in these reactions is influenced by the degree and position of fluorine substitution. fluorine1.ru The introduction of fluorine atoms can significantly alter the electron density and bond strengths within the molecule, thereby affecting its susceptibility to halogenation. researchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have also been employed to synthesize functionalized fluoroalkenes from multihalogenated fluorovinyl ethers, demonstrating the versatility of these compounds in forming new carbon-carbon bonds. beilstein-journals.org

C-O Bond Cleavage Mechanisms in Highly Fluorinated Ethers

The cleavage of the C-O bond in ethers is a challenging chemical transformation due to the high stability of the ether linkage. wikipedia.org In general, ether cleavage is an acid-catalyzed nucleophilic substitution reaction that can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the structure of the ether. wikipedia.orglibretexts.org The presence of strong acids like HBr or HI is typically required to protonate the ether oxygen, making it a better leaving group. libretexts.orgrcub.ac.in

In the context of highly fluorinated ethers, the C-O bond cleavage is influenced by the strong electron-withdrawing effects of the fluorine atoms. acs.orgrsc.org These effects can impact the stability of potential carbocation intermediates in an Sₙ1 pathway and the susceptibility of the carbon centers to nucleophilic attack in an Sₙ2 pathway. wikipedia.org Computational studies on fluorinated ether electrolytes have shown that their decomposition on lithium metal surfaces involves reductive dissociation, which can lead to C-O bond cleavage. acs.org The specific fluorination pattern of the ether plays a crucial role in determining its reduction tendency and the resulting decomposition products. acs.org

Furthermore, research on related fluorinated compounds has shown that C-F bond activation can be a competing or preceding step to C-O bond cleavage under certain catalytic conditions. nih.govresearchgate.netresearchgate.net The selective cleavage of C-O bonds in fluorinated systems remains an active area of research, with potential applications in the degradation of persistent fluorinated compounds and the synthesis of novel fluorinated molecules. acs.org

Computational and Theoretical Investigations of 1,1,3,3 Tetrafluorodimethyl Ether

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been a cornerstone in understanding the behavior of 1,1,3,3-tetrafluorodimethyl ether at the molecular level.

Energetic Characterization of Reaction Pathways and Transition States

Researchers have utilized ab initio methods to map out the potential energy surfaces for various reactions involving this compound and its derivatives. A notable example is the study of the gas-phase ion-molecule reactions between this compound and water. acs.orgnih.govacs.org These calculations have been crucial in identifying the dominant mechanistic pathways. For instance, in the reaction leading to the formation of the proton-bound dimer of water (H₅O₂⁺), calculations at the MP2(full)/6-311+G**//6-31G* level of theory were used to determine the thermochemical information for reactants, transition states, and products. acs.orgnih.gov This allowed for the energetic characterization of steps such as the nucleophilic attack of water on the CF₂H−O=CHF⁺ ion and subsequent elimination reactions. acs.orgnih.gov

The enthalpies of activation for related methyl cation transfer reactions have also been determined, showing good agreement between experimental values and those calculated using ab initio methods. acs.org For example, the calculated potential energy surfaces at the MP2/6-311G** level have helped to elucidate the isomerization of proton-bound dimers to methyl-bound complexes prior to methyl cation transfer. acs.org

Determination of Molecular Structures and Conformational Preferences

Ab initio calculations have been instrumental in determining the most probable isomeric forms of ions derived from this compound. acs.orgnih.gov By comparing theoretically predicted structures with experimental data, such as infrared multiphoton dissociation (IRMPD) spectra, researchers have been able to identify specific isomers formed during reactions. acs.orgnih.govresearchgate.net For example, a difluoromethylated formyl fluoride (B91410) conformer was identified as a key intermediate, a finding that would have been challenging to ascertain through experimental means alone. researchgate.net

Furthermore, computational studies on related fluorinated ethers, such as all-cis tetrafluorocyclohexanes with 1,4-diether motifs, have explored conformational energy profiles. st-andrews.ac.uknih.gov These studies, while not directly on this compound, highlight the power of these methods in understanding the conformational preferences of fluorinated ether compounds.

Electronic Structure Theory Applications (e.g., DFT, MP2 Level Calculations)

Electronic structure theory, encompassing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offers a balance of computational cost and accuracy, making it a widely used tool for studying molecules like this compound. acs.orgnih.govacs.orgresearchgate.net

Prediction of Spectroscopic Signatures

A significant application of electronic structure theory is the prediction of spectroscopic signatures, particularly infrared (IR) spectra. acs.orgnih.govacs.org For the ion-molecule reactions of this compound, theoretical spectra calculated at the B3LYP/6-31G(d,p) level were compared with experimental IRMPD spectra to identify the structures of fragment ions. researchgate.net This comparison was crucial in confirming the identity of the m/z 99 fragment ion as a specific isomer. researchgate.net

The choice of theoretical level can be important for accurate predictions. For instance, in studies of the protonated water dimer, B3LYP/6-31+G** calculations provided very good agreement with experimental IR spectra, highlighting the utility of this level of theory for structural and spectroscopic predictions. acs.org

Validation of Experimental Observations

Computational results from electronic structure theory are frequently used to validate and interpret experimental findings. acs.orgnih.gov In the investigation of the reaction between this compound and water, the agreement between the calculated IR spectra and the experimental IRMPD spectra provided strong evidence for the proposed reaction mechanism. acs.orgnih.govresearchgate.net This synergy between theory and experiment is a powerful approach for gaining a detailed understanding of complex chemical processes.

Simulation Studies on Reaction Dynamics and Kinetics

While detailed simulation studies specifically on the reaction dynamics and kinetics of this compound are not extensively reported in the provided search results, the computational work on its reaction pathways and energetics lays a critical foundation for such investigations. acs.orgnih.gov The calculated potential energy surfaces and transition state energies are essential parameters for performing reaction dynamics simulations.

Studies on the kinetics of related gas-phase reactions, such as those of dimethyl ether, demonstrate the methodologies that could be applied. mdpi.comkit.edu These often involve developing reduced chemical kinetic models and simulating conditions like ignition delay times and extinction strain rates. mdpi.com Direct ab initio molecular dynamics (MD) calculations have also been used to investigate reaction mechanisms in other systems, a technique that could provide further insights into the dynamics of reactions involving this compound. researchgate.net

Research Applications and Functional Utility of 1,1,3,3 Tetrafluorodimethyl Ether

Role in Fundamental Gas-Phase Ion Chemistry

1,1,3,3-Tetrafluorodimethyl ether (also known as HFE-134) has proven to be a valuable compound in the field of fundamental gas-phase ion chemistry. Its unique properties allow it to serve as both a model system for studying intricate reaction mechanisms and as a precursor for the generation of specific ions.

Model System for Proton Transfer Studies

The study of proton transfer reactions is fundamental to understanding a wide range of chemical and biological processes. In the gas phase, isolated from solvent effects, the intrinsic nature of these reactions can be examined in great detail. This compound has been instrumental in this area, particularly in studies involving the formation of the protonated water dimer, H₅O₂⁺. researchgate.netnih.govacs.orgcdnsciencepub.com

Research utilizing Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry has shown that the gas-phase ion-molecule reactions of this compound with water lead to the efficient bimolecular production of H₅O₂⁺. nih.govacs.orgcdnsciencepub.com This process involves a sequence of reactions, providing a model system to investigate the step-by-step mechanism of ion hydration. nih.govacs.org Advanced techniques such as infrared multiphoton dissociation (IRMPD) spectroscopy, coupled with ab initio molecular orbital calculations, have been employed to identify the structures of the ionic intermediates and to map out the reaction pathway. researchgate.netnih.govacs.org These studies have provided detailed insights into the thermochemistry and kinetics of proton transfer and nucleophilic attack in the gas phase. nih.govacs.org

The examination of gas-phase proton affinities is a key aspect of this research. cdnsciencepub.com By studying the reactions of this compound with weak bases like water, scientists can develop a better understanding of relative solvation energetics. cdnsciencepub.com

Reagent for Specific Ion Generation

Beyond its role as a model system, this compound serves as a useful reagent for generating specific ions in the gas phase. Upon electron impact ionization, it fragments to produce a variety of ions. One of the key reactive ions generated from this compound is the m/z 99 ion, identified as CF₂H-O=CHF⁺. researchgate.netnih.govacs.org

This ion is a crucial intermediate in the reaction sequence leading to the formation of the protonated water dimer. nih.govacs.org The generation of CF₂H-O=CHF⁺ allows for the study of its subsequent reactions, such as the nucleophilic attack by water. This reaction proceeds to yield protonated difluoromethanol (B8680546) (m/z 69) through the loss of formyl fluoride (B91410). nih.govacs.org The ability to generate these specific ions in a controlled manner is essential for elucidating complex reaction mechanisms in gas-phase ion chemistry. researchgate.netnih.govacs.org

The table below summarizes the key ions generated from this compound and their role in the studied reaction mechanisms.

| Ion (m/z) | Formula | Role in Reaction Mechanism |

| 99 | CF₂H-O=CHF⁺ | Primary fragment ion that reacts with water. researchgate.netnih.govacs.org |

| 69 | CH₃OCF₂⁺ | Product of the reaction between CF₂H-O=CHF⁺ and water, after losing formyl fluoride. nih.govacs.org |

| 67 | [H₅O₂⁺ + HCOF] | Intermediate complex formed from the association of a second water molecule with protonated difluoromethanol, leading to the elimination of hydrogen fluoride. nih.govacs.org |

| 37 | H₅O₂⁺ | The ultimate ionic product, the hydrated hydronium ion, formed after the elimination of formyl fluoride from the m/z 67 complex upon association with a third water molecule. nih.govacs.orgcdnsciencepub.com |

Exploratory Research in Specialized Industrial Applications

The unique physical and chemical properties of this compound have also led to its investigation in several specialized industrial applications, primarily as a heat transfer agent and a fire suppressant.

Heat Transfer Agent Development Research (e.g., Secondary-Loop Refrigerants)

This compound, also referred to as E134 in some contexts, has been identified as a potential candidate for use as a heat transfer agent, particularly in secondary-loop refrigeration systems. vcapcd.orgresearchgate.net Secondary-loop systems utilize a primary refrigerant to cool a secondary fluid, which is then circulated to provide cooling. iifiir.orgpurdue.eduresearchgate.netachrnews.com This approach can reduce the charge of the primary refrigerant and minimize the risks associated with its potential flammability or toxicity. purdue.eduresearchgate.net

Hydrofluoroethers (HFEs) as a class, including this compound, have been considered as replacements for chlorofluorocarbons (CFCs). vcapcd.org While one study noted that calculations showed the chemical might not be feasible for technical reasons in low-temperature cooling applications, another assessment identified it as a potential candidate. researchgate.netacs.org The evaluation of such materials requires accurate data on their thermodynamic properties, such as heat capacity, over a range of temperatures. researchgate.net Theoretical calculations have been employed to predict these properties to populate the necessary databases for assessing their performance as heat transfer media. researchgate.net

Fire Suppressant Efficacy Studies

This compound has been included in exploratory lists of chemicals for fire suppression studies. dtic.mil The search for alternatives to traditional halon fire suppressants, which are being phased out due to their ozone-depleting properties, has driven research into a wide range of chemical families, including fluorinated ethers. dtic.mil

The effectiveness of a fire suppressant is influenced by both physical and chemical mechanisms. dtic.mil Halocarbon agents, for example, work by interrupting the chemical chain reaction of the fire and by absorbing heat. nfpa.org The inclusion of this compound in these studies is aimed at understanding the principles of fire suppression and identifying compounds with the desired properties, such as high efficiency, low toxicity, and minimal environmental impact. dtic.mil While it was listed as an exploratory compound, further research would be needed to fully characterize its fire suppression efficacy. dtic.mil

Environmental Considerations Within 1,1,3,3 Tetrafluorodimethyl Ether Research

Regulatory Classifications and Exemptions

The regulatory landscape for 1,1,3,3-Tetrafluorodimethyl ether, also known by its hydrofluoroether (HFE) designation HFE-134, is primarily shaped by its atmospheric behavior. On February 12, 2013, the U.S. Environmental Protection Agency (EPA) formally exempted it from the federal definition of a Volatile Organic Compound (VOC). vcapcd.orgillinois.gov This decision was based on its low contribution to the formation of ground-level ozone, a key component of smog. vcapcd.org

However, this federal exemption is not universally adopted at the local level. For instance, the Ventura County Air Pollution Control District (VCAPCD) and the Sacramento Metropolitan Air Quality Management District have chosen not to add HFE-134 to their lists of exempt compounds. vcapcd.orgairquality.org This decision was made primarily due to its high Global Warming Potential (GWP), which is estimated to be 6,320 times that of carbon dioxide. vcapcd.org These local regulatory bodies prioritize mitigating climate change impacts alongside controlling smog-forming pollutants. vcapcd.orgairquality.org

A compound's VOC status is determined by its propensity to participate in atmospheric photochemical reactions that produce ozone. vcapcd.org The EPA exempts compounds that are deemed to have "negligible reactivity." vcapcd.orgairquality.org The primary method for this determination involves comparing the compound's reaction rate constant with the hydroxyl radical (kOH) to that of ethane (B1197151). vcapcd.orgairquality.org The reaction with OH radicals is a crucial first step in the atmospheric degradation of many organic compounds. dtic.mil

This compound was exempted because its kOH value was found to be less than that of ethane, classifying it as negligibly reactive in the context of ozone formation. vcapcd.org This low reactivity means it does not significantly contribute to urban smog.

The following table provides a comparative overview of the reactivity and environmental properties of HFE-134 and related compounds.

| Compound | Alternative Name | CAS Number | GWP (100-yr) | VOC Exemption Status (Federal) | Basis for Exemption |

| This compound | HFE-134 | 1691-17-4 | 6320 | Exempt | kOH value less than ethane vcapcd.org |

| Ethane | - | 74-84-0 | ~12 | Reference Compound | - |

| trans-1,3,3,3-tetrafluoropropene | HFO-1234ze | 29118-24-9 | <1 | Exempt | MIR lower than ethane vcapcd.org |

| 2,3,3,3-tetrafluoropropene | HFO-1234yf | 764-90-9 | 4 | Exempt | kOH value less than ethane vcapcd.org |

| 1,1,1,2-Tetrafluoroethane | R-134a | 811-97-2 | 1430 | Not Exempt | - |

This table is generated based on data from multiple sources. vcapcd.orgtaxtmi.com

Life Cycle Assessment (LCA) Methodologies

Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and 14044) used to evaluate the environmental impacts of a product or process throughout its entire life cycle. mdpi.comcore.ac.uk This "cradle-to-gate" or "cradle-to-grave" approach quantifies resource inputs, energy consumption, and environmental emissions at every stage, from raw material extraction and processing to manufacturing, transportation, use, and final disposal. mdpi.comcore.ac.ukpolimi.it

The LCA process involves four main phases:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of refrigerant), and the system boundaries. mdpi.compolimi.it

Life Cycle Inventory (LCI): Compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the life cycle. mdpi.comijesd.org

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data, such as climate change, ozone depletion, and toxicity. mdpi.comijesd.org

LCA studies have been conducted to compare the environmental performance of this compound (referred to as E134 in some studies) against other refrigerants. researchgate.netresearchgate.net These assessments provide a more holistic view than single-metric comparisons by considering impacts across the entire life cycle.

The table below summarizes key environmental indicators for E134 and a selection of other refrigerants, highlighting the trade-offs between different environmental properties like ODP and GWP. unipamplona.edu.co

| Compound | Refrigerant Number | CAS Number | Atmospheric Lifetime (years) | ODP | GWP (100-yr) |

| This compound | E134 | 1691-17-4 | 5.1 | 0 | 6320 vcapcd.org |

| 1,1,1,2-Tetrafluoroethane | R-134a | 811-97-2 | 14.0 | 0 | 1430 |

| Propane | R-290 | 74-98-6 | 0.04 | 0 | 3 |

| Isobutane | R-600a | 75-28-5 | 0.02 | 0 | 3 |

| Carbon Dioxide | R-744 | 124-38-9 | ~120 | 0 | 1 |

| 1,1-Difluoroethane | R-152a | 75-37-6 | 1.4 | 0 | 124 |

This table is generated based on data from multiple sources. vcapcd.orgtaxtmi.comunipamplona.edu.co

Future Research Directions and Unexplored Avenues for 1,1,3,3 Tetrafluorodimethyl Ether

Advancements in Targeted Synthetic Methodologies

The synthesis of fluorinated ethers is an area of continuous development, aiming for higher efficiency, selectivity, and sustainability. Future research on the synthesis of 1,1,3,3-Tetrafluorodimethyl ether should focus on moving beyond traditional methods to more advanced and targeted approaches.

Current synthetic strategies for fluorinated ethers often involve direct fluorination or the use of fluorinated building blocks. chemrevlett.com While effective, these methods can sometimes lack precision or require harsh reaction conditions. Future research could explore the development of novel catalytic systems that allow for the selective introduction of fluorine atoms onto a dimethyl ether backbone or its precursors. This could involve the design of organometallic catalysts or photoredox catalysis to achieve higher yields and better control over the fluorination process.

Furthermore, exploring enzymatic or bio-catalytic routes for the synthesis of this compound represents a significant forward-thinking approach. While challenging, the development of enzymes capable of C-F bond formation could offer a highly specific and environmentally benign synthetic pathway.

A comparative table of potential future synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher selectivity, milder reaction conditions, improved atom economy. | Development of novel transition metal catalysts, organocatalysts, and photoredox systems. |

| Flow Chemistry | Enhanced safety, scalability, and precise control of reaction parameters. | Optimization of microreactor systems for the continuous synthesis of this compound. |

| Enzymatic Synthesis | High specificity, environmentally friendly, potential for chiral synthesis. | Directed evolution and engineering of enzymes for C-F bond formation. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for novel reaction pathways. sioc-journal.cn | Development of electrochemical cells and electrode materials for efficient fluorination. |

Deeper Elucidation of Complex Reaction Mechanisms

Understanding the intricate details of how this compound behaves in chemical reactions is crucial for its application. While some gas-phase ion-molecule reactions have been studied, particularly its interaction with water to form a proton-bound water dimer, there is a vast scope for further investigation. researchgate.net

Future mechanistic studies should extend to the condensed phase, exploring its reactivity in various solvents. The choice of solvent can significantly impact reaction pathways and rates. rsc.org Investigating its role as a solvent or co-solvent in organic reactions could also unveil interesting and potentially useful properties.

The use of advanced computational techniques, such as density functional theory (DFT) and ab initio molecular dynamics, will be instrumental in mapping out reaction pathways, identifying transition states, and understanding the energetics of complex reactions involving this compound. nih.gov These computational studies, when coupled with experimental data, can provide a comprehensive picture of its reactivity.

Key areas for future mechanistic elucidation include:

Condensed-phase reaction dynamics: Studying its reactions in different solvents to understand solvent effects on reaction mechanisms.

Photochemical reactivity: Investigating its behavior when exposed to different wavelengths of light and its potential as a photosensitizer or in photolytic reactions.

Reactions with radical species: Exploring its stability and reactivity in the presence of various radical initiators.

Development of Advanced Spectroscopic and Computational Models

The development of accurate spectroscopic and computational models is intrinsically linked to understanding the structure and dynamics of this compound. While techniques like Fourier transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation (IRMPD) spectroscopy have been used to study its ion-molecule reactions, there is room for applying more advanced techniques. researchgate.net

Future research should focus on utilizing high-resolution spectroscopic methods, such as chirped-pulse Fourier transform microwave spectroscopy, to precisely determine its molecular geometry and conformational landscape. This experimental data can then be used to benchmark and refine computational models.

The development of more sophisticated computational models, going beyond standard DFT methods to include coupled-cluster or multi-reference methods, will be essential for accurately predicting its spectroscopic properties, including vibrational frequencies and electronic transitions. acs.org These advanced models will be particularly important for understanding any potential non-covalent interactions and for predicting the properties of larger systems where this compound might be a component.

| Technique | Information Gained | Future Research Direction |

| High-Resolution Microwave Spectroscopy | Precise molecular structure, rotational constants, dipole moment. | Determination of the ground-state geometry and investigation of conformational isomers. |

| Matrix Isolation Infrared Spectroscopy | Vibrational frequencies of isolated molecules, study of unstable species. | Trapping and characterizing reaction intermediates involving this compound. |

| Femtosecond Transient Absorption Spectroscopy | Ultrafast reaction dynamics, excited-state lifetimes. | Probing the initial steps of photochemical reactions involving the ether. |

| Advanced Computational Methods (e.g., CCSD(T)) | Highly accurate energies, structures, and spectroscopic properties. | Benchmarking DFT methods and providing a "gold standard" for theoretical predictions. |

Novel Application Discovery in Niche Areas of Chemical Technology

While this compound has been used in fundamental chemical physics studies, its potential for practical applications remains largely unexplored. researchgate.net Its unique combination of properties, including its fluorinated nature, could make it a candidate for several niche applications in chemical technology.

One potential area of exploration is its use as a specialized solvent or co-solvent in applications where chemical inertness and specific solvation properties are required. This could include its use in the synthesis and processing of fluorinated polymers or as a medium for reactions involving highly reactive reagents.

Another avenue for future research is its potential as a component in advanced materials. The incorporation of fluorinated ethers into polymers can impart desirable properties such as low dielectric constant, high thermal stability, and low water absorption, which are crucial for applications in microelectronics and aerospace. jetir.org

Further research could also investigate its potential as a refrigerant or heat-transfer fluid, particularly in specialized applications where its specific thermodynamic properties might offer advantages over existing compounds. Its potential as a blowing agent for the production of polymer foams could also be explored.

Comprehensive Environmental Fate and Transport Studies

As with any chemical compound that has the potential for wider use, a thorough understanding of its environmental fate and transport is essential. Currently, there is a lack of comprehensive data on how this compound behaves in the environment.

Future research in this area should focus on a multi-faceted approach to assess its environmental impact. This would include:

Atmospheric Chemistry: Investigating its atmospheric lifetime, its potential for ozone depletion and global warming, and its degradation pathways in the troposphere.

Aquatic Fate: Studying its solubility in water, its potential for hydrolysis, and its partitioning behavior in aquatic systems.

Soil Interactions: Examining its adsorption and desorption characteristics in different soil types and its potential for leaching into groundwater.

Biodegradation: Assessing its susceptibility to microbial degradation under various environmental conditions.

These studies will require a combination of laboratory experiments, field studies, and environmental modeling to build a complete picture of its environmental profile. ethernet.edu.etregulations.gov

| Environmental Compartment | Key Parameters to Investigate | Research Approach |

| Atmosphere | Atmospheric lifetime, Global Warming Potential (GWP), Ozone Depletion Potential (ODP). | Smog chamber studies, reaction rate measurements with atmospheric oxidants (e.g., OH radicals). |

| Water | Solubility, hydrolysis rate, partitioning coefficients (Kow). | Laboratory measurements, quantitative structure-activity relationship (QSAR) modeling. |

| Soil | Adsorption/desorption coefficients (Koc), leaching potential. | Batch equilibrium studies, column experiments with different soil types. |

| Biota | Bioaccumulation potential, biodegradation pathways. | Bioaccumulation studies in aquatic organisms, microbial degradation assays. |

Q & A

What spectroscopic methods are most effective for structural elucidation of 1,1,3,3-tetrafluorodimethyl ether, and how should experimental parameters be optimized?

Basic Question

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying fluorine and hydrogen environments. Infrared (IR) spectroscopy can confirm ether and C-F bond vibrations. Gas chromatography-mass spectrometry (GC-MS) ensures purity assessment. Optimize NMR acquisition times and decoupling parameters to resolve overlapping signals, and use deuterated solvents for baseline stability. For IR, ensure sample preparation avoids moisture interference .

How can researchers systematically investigate the hydrolysis pathways of this compound under varying pH conditions?

Advanced Question

Design kinetic experiments using high-performance liquid chromatography (HPLC) to quantify hydrolysis products. Monitor pH-dependent degradation rates via conductivity measurements or ion-selective electrodes. Employ isotopically labeled ether ( or deuterated analogs) to trace reaction intermediates. Computational modeling (DFT or MD simulations) can predict transition states and validate experimental data. Reference safety protocols for handling reactive byproducts, as outlined in ether safety data sheets .

What are the critical considerations for synthesizing this compound to ensure high yield and minimal byproducts?

Basic Question

Use fluorinating agents like SF or HF-pyridine under anhydrous conditions. Purify intermediates via fractional distillation to remove unreacted precursors. Monitor reaction progress using inline FTIR or GC-MS. Optimize stoichiometry to avoid excess fluorinating agents, which may lead to side reactions. For example, highlights synthesis protocols for structurally related fluorinated compounds, emphasizing inert atmospheres and low-temperature conditions .

In studies where this compound exhibits unexpected catalytic behavior, what strategies can be employed to identify and validate mechanistic pathways?

Advanced Question

Combine in situ spectroscopy (e.g., Raman or UV-Vis) with isotopic labeling ( or ) to track catalytic intermediates. Perform kinetic isotope effect (KIE) studies to distinguish between radical and ionic mechanisms. Computational studies (e.g., DFT) can model transition states and compare theoretical vs. experimental activation energies. Reference methodologies from , which investigates additive interactions in CO hydrate formation .

What are the recommended storage conditions to maintain the stability of this compound over extended periods?

Basic Question

Store in amber glass bottles under inert gas (argon or nitrogen) at temperatures below 4°C. Use molecular sieves to adsorb moisture and prevent hydrolysis. Avoid contact with metals or strong oxidizers. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) can predict long-term degradation, as suggested in storage guidelines for analogous fluorinated ethers .

How should researchers address contradictory data regarding the solubility of this compound in polar vs. nonpolar solvents?

Advanced Question

Perform systematic solubility tests using gravimetric or UV-Vis methods across solvent polarity indices (e.g., water, ethanol, hexane). Control temperature and humidity rigorously. Cross-validate with Hansen solubility parameters and computational COSMO-RS simulations. Reference ’s solubility data for structurally similar ethers to contextualize discrepancies .

What methodologies are effective in quantifying trace impurities in this compound, and how can detection limits be minimized?

Advanced Question

Use headspace GC-MS with cryogenic trapping to isolate volatile impurities. Employ high-resolution mass spectrometry (HRMS) for non-volatile residues. Optimize solid-phase microextraction (SPME) fibers for selective analyte capture. Calibrate against certified reference materials, following protocols in for persistent pollutant analysis .

How can the environmental impact of this compound be assessed in laboratory waste streams?

Advanced Question

Conduct aerobic/anaerobic biodegradation assays (OECD 301/311) to evaluate persistence. Use LC-MS/MS to detect degradation products in simulated wastewater. Cross-reference regulatory databases (e.g., ECHA, ChemIDplus) for hazard classifications, as demonstrated in and for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.